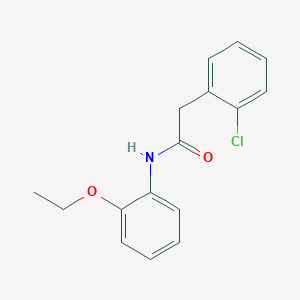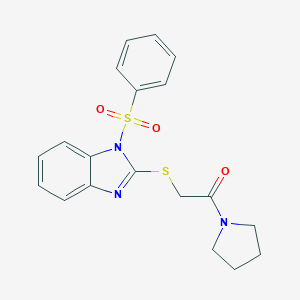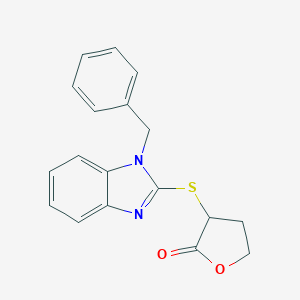
2-(2-chlorophenyl)-N-(2-ethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenyl)-N-(2-ethoxyphenyl)acetamide, commonly known as Acetaminophen, is a widely used analgesic and antipyretic drug. It is a non-opioid pain reliever that is commonly used for the treatment of mild to moderate pain, fever, and headaches. Acetaminophen is one of the most commonly used drugs in the world, with over 25 billion doses sold annually.
作用機序
Acetaminophen works by inhibiting the production of prostaglandins, which are chemicals that cause pain and inflammation in the body. It does this by blocking the action of the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins.
Biochemical and Physiological Effects:
Acetaminophen has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and fever, as well as to have anti-inflammatory properties. Acetaminophen has also been shown to have antioxidant properties, which may be beneficial in the treatment of certain conditions such as cancer.
実験室実験の利点と制限
Acetaminophen is a widely used drug that is readily available and relatively inexpensive. It is also easy to administer and has a low risk of side effects. However, one limitation of Acetaminophen is that it has a relatively short half-life, which means that it may not be effective for long periods of time.
将来の方向性
There are a number of potential future directions for research on Acetaminophen. One area of interest is the development of new formulations of the drug that are more effective or have fewer side effects. Another area of interest is the study of the potential use of Acetaminophen in the treatment of other conditions, such as cancer pain or osteoarthritis. Finally, there is also interest in the development of new drugs that work through similar mechanisms as Acetaminophen, but with improved efficacy or fewer side effects.
合成法
The synthesis of Acetaminophen involves the reaction of 4-chloroacetanilide with ethoxybenzene in the presence of a catalyst such as copper. The reaction takes place in a solvent such as acetic anhydride or acetic acid, and the resulting product is then purified through recrystallization.
科学的研究の応用
Acetaminophen has been extensively studied for its analgesic and antipyretic properties. It is commonly used in clinical trials as a control drug to test the efficacy of new pain relievers. Acetaminophen has also been studied for its potential use in the treatment of other conditions, such as osteoarthritis and cancer pain.
特性
製品名 |
2-(2-chlorophenyl)-N-(2-ethoxyphenyl)acetamide |
|---|---|
分子式 |
C16H16ClNO2 |
分子量 |
289.75 g/mol |
IUPAC名 |
2-(2-chlorophenyl)-N-(2-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C16H16ClNO2/c1-2-20-15-10-6-5-9-14(15)18-16(19)11-12-7-3-4-8-13(12)17/h3-10H,2,11H2,1H3,(H,18,19) |
InChIキー |
HQYIBYGZLZPKCD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)CC2=CC=CC=C2Cl |
正規SMILES |
CCOC1=CC=CC=C1NC(=O)CC2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]phenyl}acetamide](/img/structure/B270122.png)




![1-(4-chlorophenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B270133.png)
![2-{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-thienyl)ethanone](/img/structure/B270134.png)
![1-(4-Bromophenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270135.png)
![1-(4-Phenoxyphenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270137.png)
![3-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}dihydro-2(3H)-furanone](/img/structure/B270139.png)
![1-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)azepane](/img/structure/B270142.png)
![1-(4-Tert-butylphenyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270144.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270145.png)
![N-(4-fluorophenyl)-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B270146.png)